3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAT-347: is a potent inhibitor of the enzyme autotaxin. Autotaxin is a secreted enzyme responsible for the hydrolysis of lysophosphatidylcholine to bioactive lysophosphatidic acid and choline. The autotaxin-lysophosphatidic acid signaling pathway is implicated in cell survival, migration, and proliferation. Therefore, the inhibition of autotaxin is a recognized therapeutic target for a number of diseases, including fibrotic diseases, cancer, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PAT-347 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup. the general approach involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of PAT-347 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: PAT-347 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as temperature and pH.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of PAT-347 .
Scientific Research Applications
Chemistry: PAT-347 is used as a tool compound to study the inhibition of autotaxin and its effects on the lysophosphatidic acid signaling pathway. It helps in understanding the role of autotaxin in various biochemical processes .
Biology: In biological research, PAT-347 is used to investigate the cellular and molecular mechanisms underlying diseases such as cancer, fibrosis, and inflammation. It helps in identifying potential therapeutic targets and developing new treatment strategies .
Medicine: PAT-347 has potential therapeutic applications in the treatment of diseases associated with the autotaxin-lysophosphatidic acid signaling pathway. It is being explored for its efficacy in treating fibrotic diseases, cancer, and inflammatory conditions .
Industry: In the pharmaceutical industry, PAT-347 is used in drug discovery and development programs aimed at identifying new autotaxin inhibitors with improved efficacy and safety profiles .
Mechanism of Action
PAT-347 exerts its effects by inhibiting the enzyme autotaxin. Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid and choline. By inhibiting autotaxin, PAT-347 reduces the production of lysophosphatidic acid, thereby modulating the signaling pathways involved in cell survival, migration, and proliferation. The molecular targets and pathways involved include the interaction of PAT-347 with key amino acid residues at the active site of autotaxin, leading to the inhibition of its enzymatic activity .
Comparison with Similar Compounds
PAT-505: Another potent autotaxin inhibitor with a similar binding mode to PAT-347.
GLPG1690: A clinical-stage autotaxin inhibitor with potential therapeutic applications in fibrotic diseases.
Uniqueness of PAT-347: PAT-347 is unique due to its specific binding interactions with key residues in the active site of autotaxin. These interactions include π–π interactions between its indole moiety and phenylalanine and histidine residues, as well as additional contacts with lysine and tryptophan residues. This unique binding mode contributes to its potent inhibitory activity and therapeutic potential .
Properties
Molecular Formula |
C28H21ClF2N2O3S |
---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
3-[6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-spiro[2H-indole-3,1'-cyclopropane]-1-ylethyl)indol-3-yl]sulfanyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C28H21ClF2N2O3S/c1-15-26(37-21-8-4-5-16(23(21)30)27(35)36)17-9-10-19(29)24(31)25(17)32(15)13-22(34)33-14-28(11-12-28)18-6-2-3-7-20(18)33/h2-10H,11-14H2,1H3,(H,35,36) |
InChI Key |
YFALJJNRFPFPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)N3CC4(CC4)C5=CC=CC=C53)C(=C(C=C2)Cl)F)SC6=CC=CC(=C6F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.